molecular formula C13H16FNO3 B11864495 trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B11864495
M. Wt: 253.27 g/mol
InChI Key: HNBFJUNWIWJEJJ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-1-Cbz-3-fluoro-4-hydroxypiperidine
  • cis-1-Cbz-3-fluoro-4-hydroxypiperidine
  • trans-4-Amino-1-Cbz-3-hydroxypiperidine
  • 1-Benzyl-4-hydroxypiperidine

Uniqueness:

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

benzyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m0/s1

InChI Key

HNBFJUNWIWJEJJ-RYUDHWBXSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.